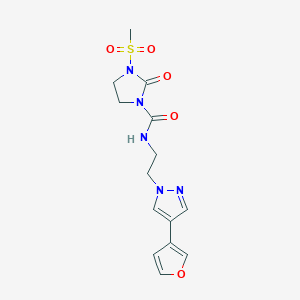

![molecular formula C24H25N5O3S B2540572 5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-13-6](/img/structure/B2540572.png)

5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

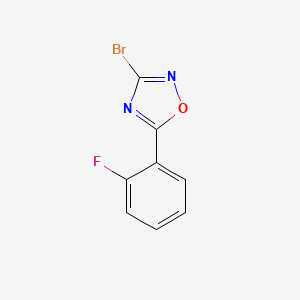

The compound 5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound that appears to be a derivative of triazole. Triazole derivatives are known for their wide range of biological and pharmacological activities, which makes them a subject of extensive study in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the general class of triazole derivatives to which it belongs has been synthesized and evaluated for various biological activities, including antitumor and enzyme inhibition properties .

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions and the use of various solvents to optimize yields. For instance, in the synthesis of 1-(3-nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines, butanol-1 was found to be the best solvent for achieving high yields of tricyclic derivatives . The synthesis process is often guided by spectral data analysis, such as IR, 1H- and 13C-NMR, to elucidate the chemical structures of the synthesized compounds . Although the exact synthesis route for the compound is not provided, similar methodologies could be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. The compound likely has a complex structure with additional benzylpiperidin and nitrophenyl groups attached to the thiazolo[3,2-b][1,2,4]triazol ring system. The structure would be confirmed by detailed spectral analysis, as is common in the field .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, often influenced by their reactivity indices. Quantum mechanical calculations using conceptual density functional theory (DFT) can be used to assess the global and local reactivity indices of compounds, providing insights into their potential reaction pathways . The specific chemical reactions that the compound might undergo are not detailed in the provided papers, but it can be inferred that similar computational studies could be used to predict its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can vary widely depending on their specific substituents and structural features. These properties are crucial for determining the compound's suitability for pharmaceutical applications. For example, the solubility, melting point, and stability are important physical properties, while reactivity, acidity/basicity, and the presence of functional groups are key chemical properties. The provided papers do not offer specific data on the physical and chemical properties of the compound , but such properties are typically investigated using a combination of experimental and computational methods .

Applications De Recherche Scientifique

Triazole Derivatives: Therapeutic Applications

Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance : Triazine derivatives, including triazoles, have been extensively studied for their wide spectrum of biological activities. These compounds have shown promising results as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. This broad range of pharmacological activities makes triazine and triazole nuclei interesting core moieties for future drug development (Verma et al., 2019).

Advances in Triazole Chemistry

Novel Triazole Derivatives : A patent review covering 2008–2011 highlighted the significance of triazole derivatives in developing new drugs with diverse biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. The review underscores the continuous interest in triazole chemistry for the development of novel therapeutic agents, emphasizing the need for efficient synthetic methods that are aligned with green chemistry principles (Ferreira et al., 2013).

Biologically Active Triazole Derivatives

Biological Features of 1,2,4-Triazole Derivatives : The review of literature sources on 1,2,4-triazoles reveals their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. Such studies suggest a promising direction for scientific research, highlighting the potential of chemical modeling of 1,2,4-triazoles and the use of their derivatives in various biological applications (Ohloblina, 2022).

Propriétés

IUPAC Name |

5-[(4-benzylpiperidin-1-yl)-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3S/c1-16-25-24-28(26-16)23(30)22(33-24)21(19-7-9-20(10-8-19)29(31)32)27-13-11-18(12-14-27)15-17-5-3-2-4-6-17/h2-10,18,21,30H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBZLRBNMFATBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC(CC4)CC5=CC=CC=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

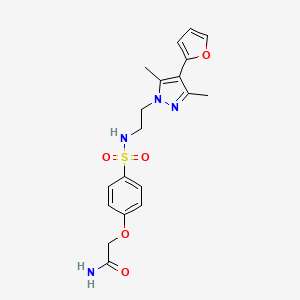

![N-[3-(Difluoromethoxy)-5-methyl-1,2-oxazol-4-yl]prop-2-enamide](/img/structure/B2540494.png)

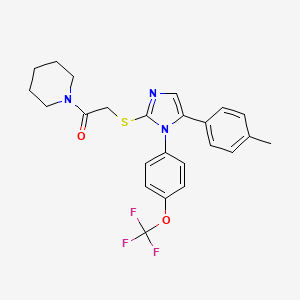

![N-(2-chlorobenzyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2540495.png)

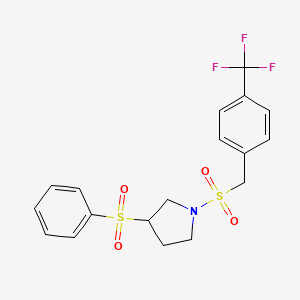

![2-[(2-fluoropyridin-4-yl)formamido]-2-phenyl-N-(1H-pyrazol-3-yl)acetamide](/img/structure/B2540498.png)

![Ethyl 4-amino-2-({[(1-cyanocyclopentyl)carbamoyl]methyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B2540502.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[(4-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2540503.png)

![1,1,1-Trifluoro-3-[(1-phenylethyl)amino]-2-propanol](/img/structure/B2540505.png)

![N-(5-iodo-4-oxo-7-tosyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B2540512.png)